molecular formula C12H16ClN5O B4362113 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B4362113
M. Wt: 281.74 g/mol
InChI Key: YXLPBPVJWZWWIN-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a carboxamide group, an imidazole ring, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Chlorine:

    Attachment of the Imidazole Ring: The imidazole ring can be introduced via nucleophilic substitution reactions, where an imidazole derivative reacts with a suitable leaving group on the pyrazole ring.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting enzymes or receptors associated with the imidazole and pyrazole rings.

    Biological Studies: The compound can be used in studies investigating the biological activity of heterocyclic compounds, including antimicrobial, antifungal, and anticancer properties.

    Materials Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties, leveraging the unique structural features of the compound.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can coordinate with metal ions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole-4-carboxamide: Shares the imidazole ring and carboxamide group but lacks the pyrazole ring and chlorine substitution.

    1,3-dimethyl-1H-pyrazole-5-carboxamide: Contains the pyrazole ring and carboxamide group but lacks the imidazole ring and chlorine substitution.

    4-chloro-1H-pyrazole: Contains the pyrazole ring and chlorine substitution but lacks the imidazole ring and carboxamide group.

Uniqueness

4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to the combination of its structural features, including the presence of both imidazole and pyrazole rings, a carboxamide group, and a chlorine atom. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

4-chloro-N-(3-imidazol-1-ylpropyl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN5O/c1-9-10(13)11(17(2)16-9)12(19)15-4-3-6-18-7-5-14-8-18/h5,7-8H,3-4,6H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLPBPVJWZWWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NCCCN2C=CN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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